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Introduction
Human Immunodeficiency Virus (HIV) persists in the body despite effective antiretroviral

therapy (ART) by establishing a latent reservoir in resting CD4+ T-cells. This latent reservoir is

a major obstacle to a cure. One strategy to eradicate this reservoir is the "shock and kill"

approach, which involves reactivating the latent virus with latency-reversing agents (LRAs)

while the patient is on ART, leading to the death of the infected cells. Valproic acid (VPA), a

histone deacetylase (HDAC) inhibitor, has been investigated as a potential LRA. These

application notes provide a summary of the clinical trial data, detailed experimental protocols to

assess the activity of VPA, and a depiction of its proposed mechanism of action.

Mechanism of Action
Valproic acid is a short-chain fatty acid that inhibits class I and IIa histone deacetylases. In the

context of HIV latency, HDACs play a crucial role in maintaining a transcriptionally silent state

of the integrated HIV provirus. HDACs deacetylate histones at the HIV Long Terminal Repeat

(LTR) promoter, leading to a condensed chromatin structure that is inaccessible to transcription

factors. By inhibiting HDACs, VPA promotes histone acetylation, leading to a more open

chromatin structure. This allows for the recruitment and activation of transcription factors, such

as NF-κB and Sp1, which drive the transcription of HIV genes and subsequent viral production.
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Data from Clinical Trials
The efficacy of valproic acid in reducing the latent HIV reservoir has been evaluated in several

clinical trials, with mixed results. While some early studies showed a promising reduction in the

latent reservoir, subsequent larger and more controlled trials have not consistently

demonstrated a significant or sustained effect. The following tables summarize the quantitative

data from key clinical studies.
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Study (Year)
Dosage of

Valproic Acid

Duration of

Treatment

Key Findings

on Resting

Cell Infection

(RCI)

Viral Load

(copies/mL)

CD4+ T-cell

Count (cells/

µL)

Lehrman et

al. (2005)

Standard

clinical dose
16-18 weeks

Decline of

68% to >84%

in 3 of 4

patients; 29%

reduction in

the fourth

patient.[1]

Maintained

<50
Not specified

Sagot-Lerolle

et al. (2008)

Not specified

(long-term)
> 2 years

No significant

difference in

total and

integrated

HIV DNA

compared to

matched

controls.[2]

Maintained

<50
Not specified

Archin et al.

(2010)

Sustained-

release VPA

(Depakote

ER®) twice

daily

Up to 96

weeks

Initial

depletion in

some

patients, but

the effect was

not sustained

over time.[3]

Low-level

viremia was

unaffected.

Not specified

Routy et al.

(2012)

500 mg twice

a day

16 and 32

weeks

No significant

reductions in

the frequency

of CD4+ T-

cells

harboring

replication-

competent

HIV.[4][5]

Maintained

<50
Not specified
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CTN 205

500 mg twice

a day

(adjusted)

16 and 32

weeks

No significant

impact on the

HIV reservoir.

[6]

Maintained

<50

Mean

baseline: 537

Study (Year)
Change in Infectious Units per Million (IUPM)

Resting CD4+ T-cells

Routy et al. (2012)

Arm 1 (VPA then control): Baseline median

IUPB: 2.55; Week 16: 1.80; Week 48: 2.70

(P=0.87). Arm 2 (Control then VPA): Baseline

median IUPB: 2.55; Week 16: 1.64; Week 48:

2.51 (P=0.50).[4][5][7]

Experimental Protocols
Viral Outgrowth Assay from Resting CD4+ T-cells
This assay is used to quantify the frequency of latently infected cells that can produce

replication-competent virus upon stimulation.

Materials:

Ficoll-Paque PLUS

Human CD4+ T-cell enrichment kit

Antibodies for cell sorting (anti-CD3, -CD25, -CD69, -HLA-DR)

Phytohemagglutinin (PHA)

Interleukin-2 (IL-2)

Irradiated peripheral blood mononuclear cells (PBMCs) from an HIV-negative donor

Culture medium (RPMI 1640 with 10% FBS, penicillin/streptomycin)

96-well culture plates
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p24 ELISA kit

Protocol:

Isolate PBMCs from whole blood of an HIV-infected individual on ART using Ficoll-Paque

density gradient centrifugation.

Enrich for CD4+ T-cells using a negative selection kit.

Isolate resting CD4+ T-cells by sorting for CD3+CD4+CD25-CD69-HLA-DR- cells.

Plate the purified resting CD4+ T-cells in a 96-well plate at limiting dilutions (e.g., 1x10^6,

0.5x10^6, 0.25x10^6, etc., cells/well) in replicates.

Add VPA at the desired concentration to the experimental wells. Include a positive control

(e.g., PHA) and a negative control (medium only).

Stimulate the cells with PHA (e.g., 1 µg/mL) and IL-2 (e.g., 20 U/mL) in the presence of

irradiated PBMCs from an HIV-negative donor.

Culture the cells for 14-21 days, replacing the medium every 3-4 days.

At the end of the culture period, collect the supernatant from each well.

Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit.

The frequency of latently infected cells (Infectious Units per Million, IUPM) can be calculated

using maximum likelihood estimation based on the number of p24-positive wells at each cell

dilution.

Chromatin Immunoprecipitation (ChIP) Assay for
Histone Acetylation at the HIV LTR
This protocol allows for the assessment of histone acetylation at the HIV LTR promoter in

response to VPA treatment.

Materials:
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Formaldehyde (37%)

Glycine

Cell lysis buffer

Nuclear lysis buffer

Antibodies against acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

RNase A

Proteinase K

PCR purification kit

Primers specific for the HIV LTR

qPCR machine and reagents

Protocol:

Culture CD4+ T-cells (either a cell line model of latency or primary cells from patients) and

treat with VPA at the desired concentration and for the desired time.

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

Harvest and lyse the cells to isolate nuclei.

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
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Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin overnight at 4°C with an antibody specific for acetylated histone H3

or H4. Use a non-specific IgG as a negative control.

Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elute the chromatin from the beads.

Reverse the crosslinks by incubating at 65°C overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a PCR purification kit.

Quantify the amount of HIV LTR DNA in the immunoprecipitated samples by qPCR using

primers specific for the HIV LTR.

Analyze the data as a percentage of input DNA to determine the enrichment of histone

acetylation at the HIV LTR.

Visualizations
Signaling Pathway of Valproic Acid in HIV Latency
Reversal
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Caption: Valproic acid inhibits HDACs, leading to histone and transcription factor acetylation,

resulting in HIV LTR activation.

Experimental Workflow for Viral Outgrowth Assay
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Caption: Workflow for quantifying replication-competent HIV from resting CD4+ T-cells.
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Caption: The cascade of events following valproic acid administration in the context of HIV

latency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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